molecular formula C15H14N2O2S B2883414 3-allyl-2-((4-hydroxybut-2-yn-1-yl)thio)quinazolin-4(3H)-one CAS No. 500113-81-5

3-allyl-2-((4-hydroxybut-2-yn-1-yl)thio)quinazolin-4(3H)-one

Cat. No.: B2883414
CAS No.: 500113-81-5
M. Wt: 286.35
InChI Key: VYOMORMMKUVCLY-UHFFFAOYSA-N
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Description

3-allyl-2-((4-hydroxybut-2-yn-1-yl)thio)quinazolin-4(3H)-one is a complex organic compound with a unique structure that combines a quinazolinone core with a hydroxybutynylsulfanyl and prop-2-enyl substituent. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-((4-hydroxybut-2-yn-1-yl)thio)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Hydroxybut-2-ynylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinazolinone core with a hydroxybut-2-ynylsulfanyl reagent. This reaction is typically carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.

    Addition of the Prop-2-enyl Group: The final step involves the alkylation of the intermediate compound with a prop-2-enyl halide under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-allyl-2-((4-hydroxybut-2-yn-1-yl)thio)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxybut-2-ynylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxybut-2-ynylsulfanyl group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Potassium carbonate, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-allyl-2-((4-hydroxybut-2-yn-1-yl)thio)quinazolin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-allyl-2-((4-hydroxybut-2-yn-1-yl)thio)quinazolin-4(3H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease processes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

3-allyl-2-((4-hydroxybut-2-yn-1-yl)thio)quinazolin-4(3H)-one can be compared with other similar compounds, such as:

    2-(4-Hydroxybut-2-ynylsulfanyl)-3-phenylquinazolin-4-one: Similar structure but with a phenyl group instead of a prop-2-enyl group, which may result in different biological activities.

    2-(4-Hydroxybut-2-ynylsulfanyl)-3-methylquinazolin-4-one: Similar structure but with a methyl group instead of a prop-2-enyl group, which may affect its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-hydroxybut-2-ynylsulfanyl)-3-prop-2-enylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-2-9-17-14(19)12-7-3-4-8-13(12)16-15(17)20-11-6-5-10-18/h2-4,7-8,18H,1,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOMORMMKUVCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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